

# MHI-148: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MHI-148

Cat. No.: B12399651

[Get Quote](#)

This document provides a comprehensive technical overview of **MHI-148**, a near-infrared (NIR) heptamethine cyanine dye with significant applications in cancer research. It is intended for researchers, scientists, and professionals in the field of drug development.

## Core Compound Details

**MHI-148**, also known as IR-808, is a fluorescent dye recognized for its tumor-targeting capabilities.[1][2] It is utilized in preclinical settings for cancer detection, diagnosis, and as a component of targeted drug delivery systems.[1][3] A key characteristic of **MHI-148** is its selective accumulation within the lysosomes and mitochondria of tumor cells, with minimal uptake in normal, healthy cells.[1][2][4]

## Chemical Structure and Properties

**MHI-148** is a heptamethine cyanine dye with a central chlorine substitution on the polymethine bridge.[5][6] This structure contributes to its specific optical and biological properties.

- Chemical Name: 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(5-carboxypentyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(5-carboxypentyl)-3H-indolium bromide[5]
- Molecular Formula:  $C_{42}H_{52}BrClN_2O_4$ [7][8]
- CAS Number: 172971-76-5[7]
- Molecular Weight: 764.2 g/mol [7]

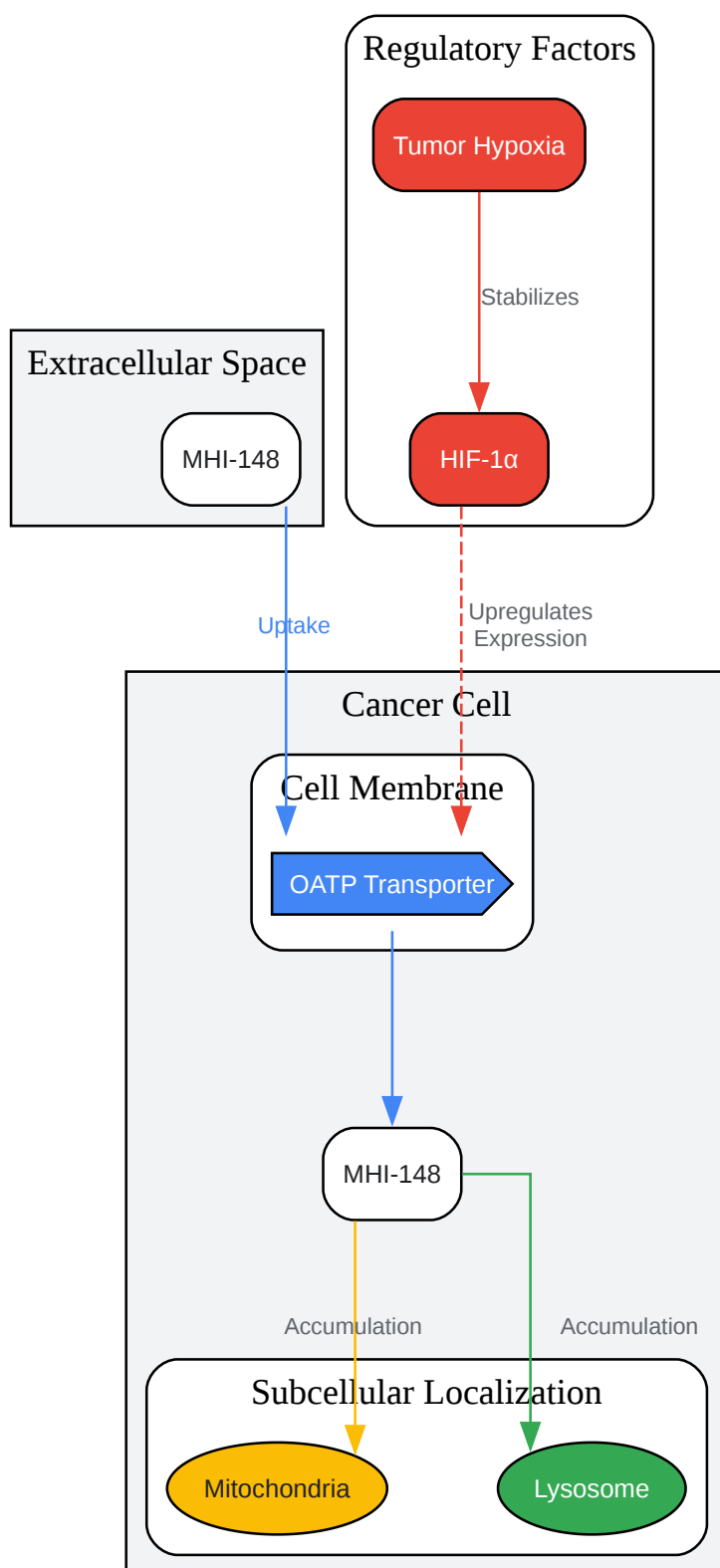
- Appearance: Solid[7]
- Optical Properties:
  - Excitation Maximum: 782 nm[7]
  - Emission Maximum: 808 nm[7]
- Solubility: Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 1 mg/ml).[7]

## Mechanism of Action and Cellular Uptake

The tumor-specific accumulation of **MHI-148** is not due to passive diffusion alone but is an active process primarily mediated by a family of transport proteins.

## Signaling and Uptake Pathway

The preferential uptake of **MHI-148** into cancer cells is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on their cell surfaces.[3][5] The expression of these transporters is often upregulated in various cancers, including lung, brain, bladder, and colon carcinomas.[3] The hypoxic (low oxygen) microenvironment typical of solid tumors can further enhance this uptake, potentially through the Hypoxia-Inducible Factor 1 $\alpha$  (HIF-1 $\alpha$ ) signaling axis, which may regulate OATP expression.[9][10] Once inside the cancer cell, **MHI-148** localizes to the mitochondria and lysosomes.[3][4][5] This targeted accumulation can be blocked by competitive inhibitors of OATPs, such as bromosulphophthalein (BSP).[5][11]



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of **MHI-148** selective uptake and accumulation in cancer cells.

## Experimental Data and Applications

**MHI-148** has been evaluated in numerous preclinical studies, demonstrating its utility as both an imaging agent and a component of theranostic systems.

## Quantitative Data Summary

The following table summarizes key quantitative data from in vitro cytotoxicity studies. **MHI-148** itself shows negligible toxicity at concentrations effective for imaging. Its conjugation to chemotherapeutic agents, such as Paclitaxel (PTX), enhances the drug's efficacy in cancer cells.

Cell Line	Compound	Concentration (μM)	Incubation Time	Viability Assay	Result	Reference
HT-29 (Colon Carcinoma)	MHI-148	0.01 - 1.5	3 days	MTT	Negligible toxicity	[3]
NIH3T3 (Normal Fibroblast)	MHI-148	0.01 - 1.5	3 days	MTT	Negligible toxicity	[3]
HT-29 (Colon Carcinoma)	PTX-MHI Conjugate	0.01 - 1.5	3 days	MTT	Significant reduction in cell viability	[3]
NIH3T3 (Normal Fibroblast)	PTX-MHI Conjugate	0.01 - 1.5	3 days	MTT	Low toxicity	[3][12]
HT-29 (Colon Carcinoma)	MHI-148	10	1 hour	Fluorescence Microscopy	Significant uptake observed	[3]
NIH3T3 (Normal Fibroblast)	MHI-148	10	1 hour	Fluorescence Microscopy	Low uptake observed	[3]

## Theranostic Applications

The tumor-targeting nature of **MHI-148** makes it an ideal candidate for creating theranostic agents. By conjugating **MHI-148** to anticancer drugs like Paclitaxel, researchers have developed systems (PTX-MHI) that can simultaneously image and treat tumors.[3][12] This approach enhances the bioavailability of the conjugated drug within the tumor, thereby improving therapeutic outcomes while minimizing side effects on healthy tissues.[3][13] Furthermore, **MHI-148**'s NIR properties allow it to be used in photothermal therapy (PTT),

where laser irradiation at its absorption wavelength can generate heat to destroy cancer cells.

[14]

## Experimental Protocols

The following are representative protocols for common experiments involving **MHI-148**, based on methodologies described in the literature.

### In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of **MHI-148** and its conjugates.

[3]

- **Cell Seeding:** Plate cells (e.g., HT-29 and NIH3T3) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.
- **Compound Treatment:** Prepare stock solutions of **MHI-148** and/or its conjugates in an appropriate solvent (e.g., DMSO). Dilute the stock solutions in fresh culture medium to final concentrations ranging from 0.01 to 1.5 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage relative to the untreated control cells.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. MHI-148 - Immunomart [immunomart.com]
- 3. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. MHI-148 | Tumor Targeted Dye | AmBeed.com [ambeed.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MHI-148 Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MHI-148: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399651#what-is-mhi-148-and-its-chemical-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)